molecular formula C8H7N3O B1348798 2-cyano-N-(pyridin-3-yl)acetamide CAS No. 219618-13-0

2-cyano-N-(pyridin-3-yl)acetamide

Cat. No.: B1348798
CAS No.: 219618-13-0
M. Wt: 161.16 g/mol
InChI Key: QLZYGZVAUQLYOD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Cyano-N-(3-pyridinyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease lipid peroxidation and increase antioxidant effects during the wound healing process . The compound’s interaction with biomolecules such as nitric oxide (NOx), glutathione (GSH), and thiobarbituric acid-reactive substances (TBARs) is crucial in its biochemical activity . These interactions help in reducing oxidative stress and promoting cellular repair mechanisms.

Cellular Effects

2-Cyano-N-(3-pyridinyl)acetamide has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by promoting wound healing through decreased lipid peroxidation and increased antioxidant capacity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes. For example, it increases the levels of nitric oxide and glutathione in wound tissues, which are essential for cellular repair and defense mechanisms .

Molecular Mechanism

The molecular mechanism of 2-Cyano-N-(3-pyridinyl)acetamide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s ability to decrease lipid peroxidation and increase antioxidant effects is attributed to its interaction with nitric oxide and glutathione . These interactions help in modulating oxidative stress and promoting cellular repair. Additionally, the compound’s effect on gene expression is linked to its ability to influence key signaling pathways involved in cellular defense and repair mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyano-N-(3-pyridinyl)acetamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound effectively reduces tissue lipid peroxidation and accelerates wound closure over a period of 7 days . These temporal effects highlight the compound’s potential in promoting long-term cellular repair and antioxidant capacity.

Dosage Effects in Animal Models

The effects of 2-Cyano-N-(3-pyridinyl)acetamide vary with different dosages in animal models. In studies involving Wistar rats, the compound was applied topically at a concentration of 1 mg/mL . The results showed that the compound effectively promoted wound healing and reduced oxidative stress at this dosage.

Metabolic Pathways

2-Cyano-N-(3-pyridinyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its biochemical activity. The compound’s effect on metabolic flux and metabolite levels is linked to its interaction with key biomolecules such as nitric oxide and glutathione . These interactions help in modulating oxidative stress and promoting cellular repair mechanisms.

Transport and Distribution

The transport and distribution of 2-Cyano-N-(3-pyridinyl)acetamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are crucial for its biochemical activity. Studies have shown that the compound effectively accumulates in wound tissues, where it promotes cellular repair and antioxidant capacity .

Subcellular Localization

The subcellular localization of 2-Cyano-N-(3-pyridinyl)acetamide plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is essential for its interaction with key biomolecules involved in cellular repair and defense mechanisms .

Comparison with Similar Compounds

2-cyano-N-(pyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:

These compounds share similar chemical structures and reactivity but differ in their specific biological activities and applications. The unique aspect of this compound lies in its potent antioxidant properties and its effectiveness in promoting wound healing .

Properties

IUPAC Name

2-cyano-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYGZVAUQLYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306676
Record name 2-Cyano-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219618-13-0
Record name 2-Cyano-N-3-pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219618-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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